molecular formula C11H12Cl2O3 B14776714 Methyl 2,5-dichloro-4-isopropoxybenzoate

Methyl 2,5-dichloro-4-isopropoxybenzoate

Cat. No.: B14776714
M. Wt: 263.11 g/mol
InChI Key: LORJQUMITBQGBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dichloro-4-isopropoxybenzoate can be synthesized through the esterification of 2,5-dichloro-4-isopropoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-4-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dichloro-4-isopropoxybenzoate is unique due to the presence of both chlorine and isopropoxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful compound in scientific research and industrial applications .

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

methyl 2,5-dichloro-4-propan-2-yloxybenzoate

InChI

InChI=1S/C11H12Cl2O3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,1-3H3

InChI Key

LORJQUMITBQGBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)Cl

Origin of Product

United States

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